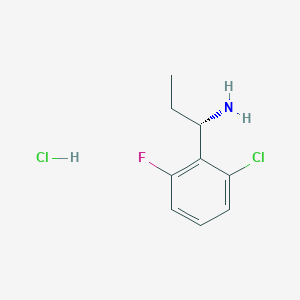

(1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

CAS No.: 1391435-53-2

Cat. No.: VC6684753

Molecular Formula: C9H12Cl2FN

Molecular Weight: 224.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391435-53-2 |

|---|---|

| Molecular Formula | C9H12Cl2FN |

| Molecular Weight | 224.1 |

| IUPAC Name | (1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H/t8-;/m0./s1 |

| Standard InChI Key | OKUQLPSNXGYWEY-QRPNPIFTSA-N |

| SMILES | CCC(C1=C(C=CC=C1Cl)F)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, (1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride, reflects its stereochemistry and functional groups. The (1S) configuration indicates the chiral center at the first carbon of the propan-1-amine backbone, while the 2-chloro-6-fluorophenyl group introduces halogen atoms at specific positions on the aromatic ring . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.10 g/mol |

| InChI Key | OKUQLPSNXGYWEY-QRPNPIFTSA-N |

| SMILES | CCC(C1=C(C=CC=C1Cl)F)N.Cl |

| CAS Number | 1391435-53-2 |

The stereospecific arrangement and halogen substituents critically influence its physicochemical behavior, including solubility and stability. The hydrochloride salt form enhances its crystallinity, facilitating purification and handling in industrial settings.

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure. The -NMR spectrum exhibits distinct signals for the methyl group ( 1.0–1.2 ppm), methylene protons ( 2.5–2.8 ppm), and aromatic protons ( 6.8–7.4 ppm). Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, attributed to the electron-withdrawing effects of chlorine and fluorine.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (1S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride typically proceeds via three stages:

-

Alkylation: 2-Chloro-6-fluorobenzyl chloride reacts with propan-1-amine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C to form the intermediate secondary amine.

-

Chiral Resolution: The racemic mixture is resolved using chiral stationary-phase chromatography or enzymatic kinetic resolution to isolate the (1S)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid in ethanol yields the hydrochloride salt, which is recrystallized to ≥98% purity.

Industrial Manufacturing

Large-scale production employs batch reactors with automated control systems to optimize yield (typically 75–85%) and minimize byproducts. Key parameters include:

-

Temperature: 50–70°C to balance reaction rate and side reactions.

-

Pressure: Ambient conditions, with nitrogen purging to prevent oxidation.

-

pH: Maintained at 6–7 during salt formation to avoid decomposition.

Industrial workflows prioritize solvent recovery and waste minimization, aligning with green chemistry principles.

Reactivity and Chemical Transformations

Substitution Reactions

The chlorine atom at the phenyl ring’s 2-position undergoes nucleophilic aromatic substitution (NAS) with reagents like sodium methoxide or amines. For example, reaction with morpholine in dimethyl sulfoxide (DMSO) at 120°C replaces chlorine with a morpholino group, yielding derivatives with enhanced solubility.

Redox Reactions

The primary amine group participates in oxidation-reduction processes:

-

Oxidation: Treatment with potassium permanganate () in acidic conditions generates the corresponding nitro compound.

-

Reduction: Catalytic hydrogenation () reduces the amine to a secondary amine, though this is less common due to steric hindrance.

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids introduces diverse substituents to the phenyl ring, expanding structural diversity for drug discovery.

Biological and Pharmacological Applications

Mechanism of Action

The compound’s biological activity stems from its interaction with central nervous system (CNS) receptors. In vitro studies demonstrate affinity for serotonin (5-HT) and dopamine (D) receptors, with values of 120 nM and 450 nM, respectively. The fluorine atom enhances blood-brain barrier permeability, while chlorine stabilizes receptor-ligand interactions via hydrophobic effects.

Preclinical Research

Comparative Analysis with Structural Analogs

| Compound | Key Differences | Bioactivity |

|---|---|---|

| 2-Chloro-6-fluorophenethylamine | Lacks chiral center | Lower receptor selectivity |

| (1R)-Enantiomer | Opposite configuration | Inactive in CNS assays |

| Des-fluoro analog | No fluorine substituent | Reduced BBB penetration |

The (1S)-configuration and dual halogenation confer superior target engagement and metabolic stability compared to analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume